molecular formula C14H18F3N B13196806 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine

Cat. No.: B13196806
M. Wt: 257.29 g/mol
InChI Key: UWLCBTXSCHGZCR-UHFFFAOYSA-N
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Description

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-(trifluoromethyl)benzaldehyde with an appropriate Grignard reagent to form 3-(trifluoromethyl)phenylethanol.

    Conversion to Target Compound: The intermediate is then subjected to a reductive amination reaction with piperidine under hydrogenation conditions, typically using a palladium catalyst, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine
  • 4-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperidine
  • 4-{2-[3-(Difluoromethyl)phenyl]ethyl}piperidine

Uniqueness

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, receptor binding affinities, and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H18F3N

Molecular Weight

257.29 g/mol

IUPAC Name

4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine

InChI

InChI=1S/C14H18F3N/c15-14(16,17)13-3-1-2-12(10-13)5-4-11-6-8-18-9-7-11/h1-3,10-11,18H,4-9H2

InChI Key

UWLCBTXSCHGZCR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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